molecular formula C20H20F2N4O2S B2790136 2,6-difluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797623-92-7

2,6-difluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2790136
CAS No.: 1797623-92-7
M. Wt: 418.46
InChI Key: YBCUOPKMYAIBQD-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a fused indazole-piperidine core linked to a pyridine moiety and a 2,6-difluorobenzenesulfonamide group. However, specific functional data for this compound remain sparse in publicly accessible literature.

Properties

IUPAC Name

2,6-difluoro-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O2S/c21-15-7-5-8-16(22)20(15)29(27,28)24-12-13-26-18-10-2-1-6-14(18)19(25-26)17-9-3-4-11-23-17/h3-5,7-9,11,24H,1-2,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCUOPKMYAIBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide (CAS Number: 1797670-74-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20F2N4O2SC_{20}H_{20}F_2N_4O_2S, with a molecular weight of 418.5 g/mol. Its structure features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties. The presence of fluorine atoms and a pyridine ring contributes to its unique pharmacological profile.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related indazole derivatives have shown promising activity against various bacterial strains. The mechanism often involves inhibition of bacterial growth through interference with essential cellular processes.

2. Anti-Tubercular Activity

A study focused on the design and synthesis of substituted benzamide derivatives found that structurally related compounds exhibited notable anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications in the structure can enhance efficacy against tuberculosis .

3. Anti-Cancer Potential

Indazole-containing compounds have been explored for their anti-cancer properties. Recent advances indicate that derivatives similar to the target compound can inhibit pan-Pim kinases, which are implicated in cancer cell proliferation and survival. For example, one derivative showed IC50 values as low as 0.4 nM against Pim kinases . This suggests potential applications in cancer therapy.

Case Study: Synthesis and Evaluation of Indazole Derivatives

A comprehensive study synthesized various indazole derivatives and evaluated their biological activities. Among them, certain compounds exhibited strong inhibitory effects on cancer cell lines with IC50 values indicating high potency. The structure-activity relationship (SAR) analysis revealed that modifications in the indazole core could significantly impact biological efficacy.

Compound IDBiological ActivityIC50 (nM)
82aPim Kinase Inhibition0.4
6eAnti-Tubercular1.35
6kAnti-Tubercular2.18

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound and its biological targets. These studies suggest that the compound can effectively bind to target proteins involved in disease pathways, providing insights into its potential therapeutic mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Features and Uses of Comparable Sulfonamides

Compound Name Core Scaffold Functional Groups Primary Use Reference
2,6-Difluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide Indazole-piperidine-pyridine Benzenesulfonamide, difluoro, pyridine Undocumented N/A
N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Triazolopyrimidine Benzenesulfonamide, difluoro Herbicide (ALS inhibitor)
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinone Acetamide, methoxy Fungicide

Key Observations:

Sulfonamide Role: Flumetsulam and the target compound share a benzenesulfonamide group, which in flumetsulam inhibits acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . The target compound’s indazole-pyridine scaffold may confer distinct target selectivity.

Fluorine Substitution : Both the target compound and flumetsulam feature 2,6-difluoro substitution on the benzene ring, which enhances lipophilicity and metabolic stability. This substitution is common in agrochemicals to improve membrane permeability .

Heterocyclic Diversity: The indazole-piperidine core in the target compound differs markedly from flumetsulam’s triazolopyrimidine or oxadixyl’s oxazolidinone.

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison (Estimated)

Property Target Compound Flumetsulam Oxadixyl
Molecular Weight (g/mol) ~475 326.3 278.3
LogP (Predicted) ~3.5 (moderate lipophilicity) 1.8 2.1
Solubility (mg/mL) Low (≤0.1 in water) 0.11 (pH 7) 0.34 (pH 7)
Metabolic Stability High (fluorine reduces oxidation) Moderate Low (oxazolidinone hydrolysis)

Notes:

  • The target compound’s larger size and indazole-pyridine system likely reduce aqueous solubility compared to flumetsulam or oxadixyl.
  • Fluorine substitution may enhance metabolic stability, as seen in flumetsulam’s field persistence .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization to form the tetrahydroindazol core and subsequent coupling with the sulfonamide moiety. Critical parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., 80–120°C) to achieve optimal yields .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity in coupling steps .
  • Catalysts : Palladium-based catalysts or coupling agents (e.g., EDCI) may be used for amide bond formation .
    • Reference Compounds : Similar syntheses for pyridinyl-indazol derivatives highlight the need for inert atmospheres to prevent oxidation .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the pyridinyl and indazol groups. For example, aromatic proton signals in the 7.0–8.5 ppm range validate pyridine ring substitution .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Target kinases or sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) using fluorometric or colorimetric substrates .
  • Binding affinity studies : Surface Plasmon Resonance (SPR) or fluorescence polarization to measure interactions with proteins like HSP90 or PDGFR .

Advanced Research Questions

Q. How can reaction conditions be optimized for the sulfonamide coupling step?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary solvent (e.g., DMF vs. THF), temperature, and stoichiometry to maximize yield. For example, DMF at 100°C improves solubility of aromatic intermediates .
  • Side-product analysis : Monitor by TLC or LC-MS to identify competing pathways (e.g., over-sulfonation or ring-opening) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay validation : Compare results under standardized conditions (e.g., pH, buffer composition). For instance, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Structural analogs : Test compounds with modified substituents (e.g., replacing fluorine with chlorine) to isolate functional group contributions .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with variations in the tetrahydroindazol ring (e.g., methyl groups at position 6) or pyridinyl substitution patterns .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like VEGF receptors .

Notes on Data Contradictions

  • Synthesis yields : Lower yields in indazol cyclization ( vs. 7) may stem from differing purity of starting materials or oxygen sensitivity .
  • Biological variability : Discrepancies in IC50 values (e.g., vs. 8) could reflect assay methodologies (e.g., endpoint vs. kinetic measurements).

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